molecular formula C12H7FN2O B6366581 4-Fluoro-3-(5-hydroxypyridin-3-yl)benzonitrile CAS No. 1261895-46-8

4-Fluoro-3-(5-hydroxypyridin-3-yl)benzonitrile

Cat. No.: B6366581
CAS No.: 1261895-46-8
M. Wt: 214.19 g/mol
InChI Key: OWWPOJXBFCDGQW-UHFFFAOYSA-N
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Description

4-Fluoro-3-(5-hydroxypyridin-3-yl)benzonitrile is an organic compound with the molecular formula C₁₂H₇FN₂O. It is characterized by the presence of a fluorine atom, a hydroxypyridine group, and a benzonitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(5-hydroxypyridin-3-yl)benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Reduction: Conversion of the nitro group to an amino group.

    Fluorination: Introduction of the fluorine atom.

    Cyclization: Formation of the pyridine ring.

    Hydroxylation: Introduction of the hydroxyl group.

Each step requires specific reagents and conditions, such as the use of strong acids for nitration, reducing agents like hydrogen gas or metal catalysts for reduction, and fluorinating agents like elemental fluorine or fluorine-containing compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(5-hydroxypyridin-3-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the nitrile group to an amine.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Formation of 4-Fluoro-3-(5-oxopyridin-3-yl)benzonitrile.

    Reduction: Formation of 4-Fluoro-3-(5-aminopyridin-3-yl)benzonitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-(5-hydroxypyridin-3-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(5-hydroxypyridin-3-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxypyridine group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-Fluoro-3-(5-hydroxypyridin-3-yl)benzonitrile can be compared with similar compounds, such as:

    4-Fluoro-3-(5-methoxypyridin-3-yl)benzonitrile: Similar structure but with a methoxy group instead of a hydroxyl group.

    4-Fluoro-3-(5-aminopyridin-3-yl)benzonitrile: Similar structure but with an amino group instead of a hydroxyl group.

    4-Fluoro-3-(5-chloropyridin-3-yl)benzonitrile: Similar structure but with a chlorine atom instead of a hydroxyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-fluoro-3-(5-hydroxypyridin-3-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O/c13-12-2-1-8(5-14)3-11(12)9-4-10(16)7-15-6-9/h1-4,6-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWPOJXBFCDGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CC(=CN=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682746
Record name 4-Fluoro-3-(5-hydroxypyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-46-8
Record name Benzonitrile, 4-fluoro-3-(5-hydroxy-3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261895-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-(5-hydroxypyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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